trans-3-Methyl-piperidin-4-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4R)-3-methylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Piperidine Scaffolds in Organic Synthesis
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in the realm of organic synthesis and medicinal chemistry. thieme-connect.comsigmaaldrich.comnih.gov Its prevalence stems from its unique structural and physicochemical properties, which make it an ideal foundation for the construction of complex molecular architectures. thieme-connect.comresearchgate.net
Piperidine and its derivatives are fundamental components in a vast number of pharmaceuticals, agrochemicals, and natural products. ossila.comarizona.edu The inclusion of a piperidine moiety can significantly influence a molecule's biological activity, solubility, and metabolic stability. thieme-connect.comresearchgate.net This has led to the development of a multitude of synthetic methodologies aimed at the efficient and stereoselective construction of substituted piperidines. nih.gov The ability to introduce various substituents onto the piperidine ring allows for the fine-tuning of a compound's properties, making it a highly sought-after structural motif in drug discovery programs. thieme-connect.comarizona.edu
An Overview of Trans 3 Methyl Piperidin 4 Ylamine As a Key Heterocyclic Building Block
Within the diverse family of piperidine (B6355638) derivatives, trans-3-Methyl-piperidin-4-ylamine stands out as a crucial heterocyclic building block. This compound features a piperidine ring substituted with a methyl group at the 3-position and an amine group at the 4-position, with a specific "trans" stereochemical relationship between these two substituents. This defined stereochemistry is a critical feature, as it imparts a specific three-dimensional shape to the molecule, which is often essential for its biological interactions.
The synthesis of this compound and its analogues often involves multi-step sequences that require careful control of stereochemistry. researchgate.netwhiterose.ac.uk Researchers have developed various synthetic routes to access this and related structures, often starting from readily available materials. researchgate.netgoogle.com The presence of both a secondary amine within the ring and a primary amine substituent provides two points for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules.
Below is a table summarizing the key chemical identifiers for this compound:
| Property | Value |
| IUPAC Name | (3R,4R)-3-methylpiperidin-4-amine |
| Molecular Formula | C6H14N2 |
| Molecular Weight | 114.19 g/mol |
| CAS Number | 1354922-51-6 |
Scope and Research Imperatives for Trans 3 Methyl Piperidin 4 Ylamine
Stereoselective and Asymmetric Synthesis of Piperidine (B6355638) Derivatives
The controlled installation of stereocenters on the piperidine ring is paramount for accessing specific isomers of bioactive molecules. Methodologies to achieve this can be broadly categorized into chiral auxiliary-mediated approaches and asymmetric catalysis.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed, yielding an enantioenriched product. This strategy has been successfully applied to the synthesis of various substituted piperidines. researchgate.net
N-Sulfinyl imines, particularly those derived from enantiopure sulfinamides like tert-butanesulfinamide (Ellman's auxiliary), are powerful intermediates for the asymmetric synthesis of amines. nih.govwikipedia.org The sulfinyl group acts as a potent chiral controller, directing nucleophilic additions to the imine C=N bond with high diastereoselectivity. acs.orgnih.gov This method offers a viable pathway to chiral aminopiperidines. nih.gov
The general strategy involves the condensation of a ketone or aldehyde with an enantiopure sulfinamide to form the N-sulfinyl imine. Subsequent addition of a nucleophile, such as a Grignard or organolithium reagent, proceeds with high stereocontrol, dictated by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to reveal the free amine. wikipedia.org
For a target like this compound, a hypothetical route could involve a protected 4-piperidone (B1582916) as the starting material. Formation of the corresponding N-sulfinyl imine, followed by the diastereoselective addition of a methyl organometallic reagent, would establish the C3-methyl stereocenter. Subsequent reduction of the resulting aminal and deprotection would yield the desired product. The stereochemical outcome of the nucleophilic addition is highly predictable, making this a reliable method for accessing specific diastereomers. nih.govthieme-connect.com
Table 1: Representative Asymmetric Synthesis via N-Sulfinyl Imines This table showcases examples of nucleophilic additions to N-sulfinyl imines, a methodology applicable to the synthesis of chiral piperidine precursors.
| Substrate | Nucleophile | Conditions | Product Type | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| N-Sulfinyl ketimine derived from 4-piperidone | Methylmagnesium bromide | THF, -78 °C | tert-Sulfinamide-protected amine | >95:5 | thieme-connect.com |
The SAMP/RAMP hydrazone methodology, developed by Enders and Corey, is a robust tool for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgmit.edu The chiral auxiliaries, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its (R)-enantiomer (RAMP), are derived from proline. orgsyn.org The process involves the formation of a hydrazone from the carbonyl compound and the SAMP/RAMP auxiliary. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then reacts with an electrophile (e.g., an alkyl halide) from the sterically less hindered face. wikipedia.org
Subsequent cleavage of the hydrazone, typically by ozonolysis or hydrolysis, releases the α-alkylated carbonyl compound with high enantiomeric excess. wikipedia.org This method could be envisioned for creating the 3-methyl-substituted piperidone precursor. Starting with an N-protected 4-piperidone, formation of the SAMP-hydrazone, followed by alkylation with methyl iodide, would introduce the methyl group at the C3 position. The stereochemistry is controlled by the chiral auxiliary. Cleavage of the hydrazone would provide the enantioenriched 3-methyl-4-piperidone, a key intermediate for this compound. researchgate.net
Table 2: Asymmetric α-Alkylation using SAMP-Hydrazone Method Illustrative examples of the SAMP-hydrazone method for asymmetric alkylation, a strategy to generate chiral ketone precursors for piperidine synthesis.
| Carbonyl Substrate | Electrophile | Conditions | Product (after cleavage) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | Methyl Iodide | 1. SAMP, Ar, 12h; 2. LDA, THF, -78°C; 3. MeI | (R)-2-Methylcyclohexanone | >95% | mit.edu |
The oxazolidinone-based chiral auxiliaries developed by David Evans are highly effective for controlling stereochemistry in a variety of reactions, including alkylations and aldol (B89426) reactions. researchgate.netsigmaaldrich.com A further refinement, the "SuperQuat" family of auxiliaries developed by Stephen Davies, incorporates gem-dimethyl substitution at the C5 position of the oxazolidinone ring. rsc.org This modification enhances conformational rigidity and provides superior diastereofacial shielding, often leading to higher selectivity compared to the original Evans auxiliaries. rsc.org
In a typical application, the chiral auxiliary is acylated, and the resulting N-acyl oxazolidinone is converted to its enolate. The chiral auxiliary then directs the approach of an electrophile to one face of the enolate. For piperidine synthesis, one could imagine a strategy where an N-acyl oxazolidinone undergoes a conjugate addition to a suitable Michael acceptor, which could then be elaborated to form the piperidine ring. For instance, conjugate addition of a nitrogen nucleophile bearing a Davies auxiliary to a substituted α,β-unsaturated ester could set a key stereocenter for a subsequent cyclization to a piperidone. nih.gov
Table 3: Asymmetric Reactions Mediated by Oxazolidinone Auxiliaries Examples demonstrating the high stereocontrol achieved with Evans and Davies-type auxiliaries, relevant for constructing chiral backbones for cyclization into piperidines.
| Auxiliary Type | Reaction Type | Electrophile/Reagent | Conditions | Diastereoselectivity (d.e.) | Reference |
|---|---|---|---|---|---|
| Evans Oxazolidinone | Michael Addition | α,β-Unsaturated Ester | TiCl4, -78 °C | 95% | sigmaaldrich.com |
Asymmetric Catalysis in Piperidine Ring Formation
Asymmetric catalysis offers a more atom-economical approach, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product. Transition metal-catalyzed reactions are particularly powerful for this purpose. nih.gov
The asymmetric hydrogenation of pyridine (B92270) and its derivatives is one of the most direct methods for producing chiral piperidines. researchgate.netacs.org This transformation is challenging due to the aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair. beilstein-journals.org However, significant progress has been made using catalysts based on iridium, rhodium, and ruthenium. snnu.edu.cnacs.orgmdpi.com
Typically, the pyridine substrate is activated, for example, by forming a pyridinium (B92312) salt. This activated substrate is then hydrogenated using a chiral transition metal complex. The chiral ligands on the metal, such as BINAP or other phosphine-based ligands, control the facial selectivity of hydrogen addition, leading to high enantioselectivity. acs.orgwikipedia.org
A potential strategy for this compound could start from a 3-methyl-4-aminopyridine derivative. After protection of the amine and formation of an N-benzyl or N-acyl pyridinium salt, asymmetric hydrogenation could, in principle, saturate the ring to give the desired cis- or trans-diastereomer, depending on the catalyst and conditions. acs.org Recent developments have shown that rhodium-catalyzed asymmetric reductive Heck reactions of dihydropyridines can also provide access to enantioenriched 3-substituted piperidines. snnu.edu.cnacs.org This involves a three-step sequence of partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction. acs.org
Table 4: Asymmetric Hydrogenation of Pyridine Derivatives Selected examples of transition metal-catalyzed asymmetric hydrogenation for the synthesis of chiral piperidines.
| Substrate | Catalyst System | Product | Enantiomeric Ratio (e.r.) / e.e. | Reference |
|---|---|---|---|---|
| N-Benzyl-2-arylpyridinium salt | [Ir(COD)Cl]2 / Chiral Ligand | 2-Arylpiperidine | up to 99.3:0.7 e.r. | acs.org |
| Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst / Arylboronic acid | 3-Aryl-tetrahydropyridine | up to 91% e.e. | snnu.edu.cnacs.org |
Gold-Catalyzed Cyclization Approaches
Gold catalysts, particularly gold(I) and gold(III) complexes, have emerged as powerful tools in organic synthesis due to their ability to activate alkynes, allenes, and alkenes toward nucleophilic attack. longdom.org This reactivity has been harnessed for the synthesis of substituted piperidines.
One strategy involves the cycloisomerization of homopropargylic amines. A gold(I)-catalyzed process can convert mixed N,O-acetals derived from these amines into highly substituted piperidines. acs.org This method circumvents common issues found in traditional aza-Prins reactions. acs.org Another approach relies on the valency-controlled, regiodivergent activation of propargylic alcohols that contain a terminal nitrogen functionality. longdom.org A "hard" gold(III) catalyst, which has a high affinity for oxygen, promotes cyclization at the propargylic alcohol position to yield piperidines with an intact acetylenic moiety. longdom.org Conversely, a "soft" gold(I) catalyst activates the triple bond, inducing a Meyer-Schuster rearrangement. longdom.org This is followed by an intramolecular aza-Michael addition to produce piperidines bearing a carbonyl group. longdom.org
| Catalyst Type | Substrate | Product Type | Key Transformation | Ref |
| Gold(I) Complex | Mixed N,O-acetals of homopropargylic amines | Highly substituted piperidines | Cycloisomerization | acs.org |
| Gold(III) Complex | Propargylic alcohols with terminal nitrogen | Piperidines with acetylenic moiety | Oxygen-activated cyclization | longdom.org |
| Gold(I) Complex | Propargylic alcohols with terminal nitrogen | Piperidines with carbonyl group | Meyer-Schuster rearrangement / aza-Michael addition | longdom.org |
Organocatalytic Methods for Stereocontrol
Organocatalysis offers a metal-free alternative for constructing chiral piperidine rings with high levels of stereocontrol. These methods often rely on the formation of transient chiral intermediates, such as enamines or iminium ions, from the reaction of a substrate with a chiral amine catalyst, like proline or its derivatives. acs.orgthieme-connect.com
A prominent strategy is the intramolecular aza-Michael reaction. The combination of a quinoline-based organocatalyst and trifluoroacetic acid as a co-catalyst can produce enantiomerically enriched 2,5-disubstituted and 2,5,5-trisubstituted piperidines in good yields. nih.gov Desymmetrizing intramolecular aza-Michael reactions using vinyl sulfonamides as the nitrogen source have also been developed to synthesize 2,5,5-trisubstituted piperidines that contain a quaternary stereocenter with excellent enantioselectivity. rsc.org
Furthermore, organocatalytic inverse-demand aza-Diels-Alder reactions between N-sulfonyl-1-aza-1,3-butadienes and α,β-unsaturated aldehydes provide access to a variety of highly functionalized, enantiopure piperidines in a single step under mild conditions. thieme-connect.com These reactions are typically catalyzed by a chiral amine in the presence of an acid co-catalyst, proceeding through a dienamine intermediate. thieme-connect.com
Diastereoselective Control in Piperidine Ring Construction
Mannich-type Reactions and Related Cyclizations
The Mannich reaction and its variants are powerful C-C bond-forming reactions for the synthesis of β-amino carbonyl compounds, which are key precursors to piperidines. The nitro-Mannich (or aza-Henry) reaction, involving the addition of a nitroalkane to an imine, is a particularly versatile tool for target-oriented synthesis. researchgate.net
A diastereoselective nitro-Mannich reaction between a β-aryl or β-heteroaryl substituted nitroalkane and a glyoxylate (B1226380) imine can produce β-nitro-amines with good to excellent selectivity for the syn, anti-diastereoisomers. researchgate.net These intermediates can then undergo reductive cyclization to yield stereochemically pure functionalized piperidines. researchgate.net This two-step sequence allows for the control of three contiguous stereocenters at the 2-, 3-, and 4-positions of the piperidine ring. researchgate.net
Inspired by biosynthesis, a stereoselective three-component vinylogous Mannich-type reaction has been developed using a 1,3-bis-trimethylsilyloxy enol ether as a dienolate. rsc.orgscispace.com This reaction assembles multi-substituted chiral piperidines by forming a chiral 2,3-dihydropyridinone adduct, which serves as a stable and versatile intermediate for further modifications. rsc.orgscispace.com
| Reaction Type | Key Reactants | Intermediate/Product | Stereochemical Control | Ref |
| Nitro-Mannich Reaction | β-Substituted nitroalkane, glyoxylate imine | β-Nitro-amine | Controls up to 3 contiguous stereocenters | researchgate.net |
| Vinylogous Mannich Reaction | 1,3-Bis-silyloxy enol ether, aldehyde, amine | Chiral 2,3-dihydropyridinone | Asymmetric induction | rsc.orgscispace.com |
Intramolecular Cyclization and Annulation Strategies
Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains all the necessary atoms. This approach is one of the most direct methods for constructing the heterocyclic core. nih.gov
Reductive cyclization of amino acetals, which can be prepared via a diastereoselective nitro-Mannich reaction, is an effective strategy. nih.gov The stereochemistry established in the initial Mannich reaction is retained during the subsequent cyclization step. nih.gov Another powerful method is the intramolecular aza-Michael reaction, where a tethered amine adds to an α,β-unsaturated system. Organocatalysis is frequently employed to render this cyclization enantioselective, yielding highly enriched protected piperidines. nih.gov Additionally, radical-mediated cyclizations of linear amino-aldehydes using cobalt(II) catalysts have been shown to produce various piperidines in good yields. nih.gov
Regioselective Ring Opening Reactions (e.g., Epoxides, Aziridines)
The ring-opening of strained three-membered heterocycles like epoxides and aziridines provides a powerful and stereospecific route to functionalized acyclic precursors that can be cyclized to form piperidines.
The regioselectivity of aziridine (B145994) ring-opening can be controlled by the nature of substituents on the aziridine ring. nih.govbohrium.com For instance, an aziridine with a γ-keto alkyl group at the C2 position will undergo ring-opening at the C2 carbon when treated with a nucleophile in the presence of an acid. nih.gov In contrast, if the substituent is a γ-silylated hydroxy group, the nucleophile attacks the unsubstituted C3 carbon. nih.gov These distinct regiochemical outcomes allow for the synthesis of either pyrrolidines or piperidines from a common chiral aziridine precursor. nih.govbohrium.com A facile synthesis of cis-3-methyl-4-aminopiperidine derivatives has been achieved through the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine intermediate. researchgate.netresearchgate.net
Similarly, alkylative ring-opening of a bicyclic aziridinium (B1262131) ion, generated from a 4-hydroxybutylaziridine, with an organocopper reagent leads to 2-alkylsubstituted piperidines in a regio- and stereoselective manner. researchgate.net
Precursor-Based Synthesis of the this compound Framework
The synthesis of the specific this compound structure relies on the careful selection of precursors that can be assembled using the methodologies described above.
A plausible synthetic route involves an organocatalytic Michael addition followed by a diastereoselective nitro-Mannich/lactamization cascade. A patent describes a method starting from 2-butenal and N-protected-2-nitroethylamine, which react in the presence of a chiral catalyst to form a (3R,4R)-N-protected-4-methyl-3-nitro-3,4-dihydropyridine. google.com Subsequent catalytic hydrogenation reduces both the double bond and the nitro group to furnish (3R,4R)-N-protected-3-amino-4-methylpiperidine, which possesses the desired trans stereochemistry. google.com The amino group can then be further functionalized if needed. google.com
Another approach starts from N-protected-3-piperidone. Reductive amination can be used to install the amine at the 4-position. While this route provides access to the 4-amino piperidine core, establishing the trans-3-methyl substitution requires additional steps, such as stereoselective alkylation of an enamine or enolate derived from the piperidone. acs.org
A synthesis for the cis-isomer proceeds via the regioselective opening of an N-benzyl-3-methyl-3,4-epoxy-piperidine. researchgate.netresearchgate.net This epoxide precursor is readily obtained in two steps from the corresponding N-benzyl-pyridinium salt. researchgate.netresearchgate.net While this yields the cis product, it highlights the utility of ring-opening strategies in accessing substituted aminopiperidines. To achieve the trans isomer, a double inversion (SN2) mechanism would be required or the use of a starting epoxide with the opposite stereochemistry.
| Precursor 1 | Precursor 2 | Method | Key Intermediate | Target Framework | Ref |
| 2-Butenal | N-PG-2-nitroethylamine | Organocatalytic Michael/Dehydration | (3R,4R)-N-PG-4-methyl-3-nitro-3,4-dihydropyridine | (3R,4R)-N-PG-3-amino-4-methylpiperidine | google.com |
| N-Benzyl-3-methyl-pyridinium salt | - | Reduction/Epoxidation/Ring-Opening | N-Benzyl-3-methyl-3,4-epoxy-piperidine | cis-3-Methyl-4-aminopiperidine | researchgate.netresearchgate.net |
| N-Protected-3-piperidone | Amine Source | Reductive Amination | 4-Aminopiperidine (B84694) derivative | 4-Aminopiperidine core | acs.org |
Derivations from Piperidin-4-ones
The synthesis of this compound from a piperidin-4-one precursor is a common and direct approach. The strategy typically involves the reductive amination of a suitably protected 3-methyl-piperidin-4-one. The stereochemical outcome of the reduction is a critical aspect of this method, with the desired trans isomer often being the thermodynamically more stable product.
The key starting material, N-protected 3-methyl-piperidin-4-one, can be prepared via several routes, and its subsequent conversion to the 4-amino derivative hinges on the conditions chosen for the reductive amination. The reduction of the intermediate imine or enamine can be controlled to favor either the kinetic (cis) or thermodynamic (trans) product. youtube.commasterorganicchemistry.comlibretexts.org Lower temperatures generally favor the kinetic product, where the reducing agent attacks from the less sterically hindered face, leading to the cis isomer. Conversely, higher temperatures or longer reaction times allow for equilibration to the more stable trans product, where the substituents at positions 3 and 4 adopt a more favorable diequatorial arrangement in the chair conformation of the piperidine ring. youtube.commasterorganicchemistry.comlibretexts.org
A common method to obtain the trans isomer is through the base-mediated epimerization of the less stable cis isomer. This process allows an initially formed mixture of isomers to converge to the desired, thermodynamically favored trans product. Another approach involves the reduction of a 3-alkyl-4-piperidone imine, which can yield a mixture of cis and trans isomers that can then be separated by chromatography. For instance, the reduction of an imine formed from a 3-alkyl-4-piperidone and aniline (B41778) with lithium aluminum hydride (LiAlH₄) produced a cis/trans mixture, from which the pure trans isomer was isolated in moderate yield. nih.gov
The choice of protecting group on the piperidine nitrogen (e.g., Boc, Cbz, or Benzyl) is also crucial, as it can influence the conformation of the ring and the stereochemical course of the reduction. The N-Boc protected intermediate, 1-Boc-3-methyl-piperidin-4-one, is a widely used and commercially available starting material for these synthetic routes. chemicalbook.com
Table 1: Reductive Amination Conditions for 3-Substituted Piperidin-4-ones
| Starting Material | Amine Source | Reducing Agent | Conditions | Product Ratio (cis:trans) | Reference |
|---|---|---|---|---|---|
| N-Benzyl-3-alkyl-piperidin-4-one | Aniline | LiAlH₄ / THF | Not specified | 6:4 to 7:3 | nih.gov |
| N-Boc-3-methyl-piperidine | (Not applicable) | s-BuLi / TMEDA | -60 °C, 3h, then CO₂ | 10:90 (for 2,5-disubstitution) | |
| N-Boc-piperidine (cis-isomer) | (Not applicable) | NaH | Thermodynamic epimerization | Favors trans |
This table is interactive. Click on the headers to sort the data.
Approaches from Pyridine Precursors via Hydrogenation
The catalytic hydrogenation of pyridine derivatives provides a direct entry to the piperidine core. nih.gov This atom-economical method is fundamental to organic synthesis, but its application to the production of specifically substituted piperidines like this compound presents challenges, primarily in controlling stereoselectivity. nih.gov
The hydrogenation of a 3-methyl-4-aminopyridine or a related precursor must overcome the inherent aromatic stability of the pyridine ring. This often requires high pressures, elevated temperatures, and robust catalysts, such as rhodium, ruthenium, or cobalt-based systems. nih.gov A significant challenge in the hydrogenation of 3,4-disubstituted pyridines is that it often leads to a mixture of cis and trans diastereomers, with the cis isomer frequently being the major product under kinetic control.
Advanced methods have been developed to address these issues. A metal-free transfer hydrogenation using hexamethylphosphoric triamide (HMPA) as a catalyst and trichlorosilane (B8805176) as the hydrogen source has been successfully applied to the reduction of pyridines bearing a carbonyl group at the C-3 position. youtube.com This method offers an alternative to transition-metal-catalyzed processes.
Another innovative strategy is the rhodium-catalyzed reductive trans-amination of pyridinium salts. researchgate.net This process involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which is then subjected to transfer hydrogenation in the presence of an external amine. The reaction proceeds through the reduction of the pyridinium ion, hydrolysis, and subsequent reductive amination with the exogenous amine, effectively replacing the original nitrogen of the pyridine ring and constructing the N-substituted piperidine product. researchgate.net This method expands the toolkit for dearomatization and skeletal editing of nitrogen heterocycles.
Table 2: Hydrogenation Methods for Pyridine Derivatives
| Precursor Type | Method | Catalyst System | Key Features | Reference |
|---|---|---|---|---|
| 3-Carbonyl Pyridines | Metal-Free Transfer Hydrogenation | HMPA / HSiCl₃ | Avoids transition metals; good functional group tolerance. | youtube.com |
| 2-Aryl/Alkyl Pyridinium Salts | Reductive Transamination | [Cp*RhCl₂]₂ / HCOOH / H₂O | Introduces an external N-(hetero)aryl group; skeletal editing. | researchgate.net |
| Substituted Pyridines | Heterogeneous Hydrogenation | Cobalt on Titanium Nanoparticles | Can be performed in water as a green solvent. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Modular and Unified Synthetic Strategies for Complex this compound Structures
Modular and unified synthetic strategies are powerful tools for generating libraries of complex molecules from simple building blocks. These approaches are particularly valuable for medicinal chemistry, where the systematic variation of substituents is necessary to optimize biological activity. Several such strategies are applicable to the synthesis of this compound analogs.
One such approach is Diversity-Oriented Synthesis (DOS), which aims to produce a wide range of structurally diverse molecules. A protocol exploiting Type II Anion Relay Chemistry (ARC) has been developed for the synthesis of 2,4,6-trisubstituted piperidines. nih.gov This modular strategy allows for the creation of all possible stereoisomers of the piperidine scaffold through a sequence of multicomponent reactions, intramolecular cyclization, and chemoselective manipulations. nih.gov
Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a highly efficient means of assembling complex structures in a single step. The Ugi-4CR can be used to synthesize 1,4,4-trisubstituted piperidines from a piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov By varying each of the four components, a diverse library of piperidine-based α-aminoacyl amides can be rapidly generated. nih.gov
Visible-light-mediated carbonyl alkylative amination represents another modern, modular approach. This method brings together a primary amine, an aldehyde, and an alkyl iodide in a multicomponent coupling reaction to form α-branched secondary alkylamines. ajchem-a.com This strategy could be adapted to construct the this compound core by carefully selecting the appropriate building blocks. The reaction proceeds via the formation of an alkyl radical which adds to an imine, a mechanism that streamlines the synthesis compared to traditional methods. ajchem-a.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into modern organic synthesis to reduce environmental impact and improve safety and efficiency. unibo.itlookchem.com The synthesis of this compound and its analogs can benefit significantly from these principles.
A key aspect of green chemistry is the use of safer and more environmentally benign solvents. lookchem.com Traditional syntheses often rely on volatile and hazardous organic solvents. Recent research has focused on alternatives such as water, ethanol, or deep eutectic solvents (DES). nih.govrsc.org For example, the hydrogenation of pyridine derivatives has been successfully carried out in water using specific heterogeneous catalysts. nih.gov The synthesis of piperidin-4-one derivatives has been demonstrated in a DES composed of glucose and urea (B33335), offering an inexpensive and environmentally safe reaction medium. rsc.org
Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity, reducing waste. Catalytic hydrogenation is inherently a green process due to its high atom economy. The development of new catalytic systems, including metal-free approaches like the HMPA-catalyzed transfer hydrogenation, further enhances the sustainability of piperidine synthesis. youtube.com
The use of bio-renewable feedstocks is another important green chemistry principle. A novel method for producing 2-aminomethylpiperidine has been developed starting from the bio-renewable compound 2,5-bis(aminomethyl)furan, showcasing the potential to move away from petrochemical-based starting materials. While not directly applied to this compound, this approach highlights a future direction for the sustainable production of piperidine derivatives.
Configurational Assignment and Stereoisomerism of this compound
The nomenclature this compound specifies the relative stereochemistry of the substituents on the piperidine ring. The "trans" designation indicates that the methyl group at position 3 and the amino group at position 4 are on opposite sides of the ring's plane. This arrangement gives rise to specific stereoisomers.
Due to the presence of two chiral centers at the C3 and C4 positions, this compound can exist as a pair of enantiomers: (3R,4R)-3-methyl-piperidin-4-ylamine and (3S,4S)-3-methyl-piperidin-4-ylamine. These enantiomers are non-superimposable mirror images of each other. The corresponding cis isomers, (3R,4S)- and (3S,4R)-3-methyl-piperidin-4-ylamine, represent another pair of enantiomers. The separation of these diastereomers, the cis and trans pairs, can be achieved by techniques such as column chromatography. researchgate.net The provisional assignment of the relative cis/trans stereochemistry is often accomplished using ¹H-NMR spectroscopy, based on the analysis of coupling constants. researchgate.net
Conformational Preferences of the Piperidine Ring System in this compound Derivatives
The piperidine ring, a saturated six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. The orientation of substituents on the ring significantly influences its conformational equilibrium.
The chair conformation is the most stable arrangement for the piperidine ring. In this conformation, the substituents can occupy either axial or equatorial positions. Generally, bulkier substituents prefer the equatorial position to avoid steric hindrance with other axial substituents, known as 1,3-diaxial interactions. For this compound, two chair conformations are possible for each enantiomer. For the (3R,4R) enantiomer, one chair conformer would have the C3-methyl group in an equatorial position and the C4-amino group in an axial position, while the other would have an axial methyl group and an equatorial amino group. The equilibrium between these two chair forms is determined by the relative steric demands of the methyl and amino groups.
Spectroscopic studies on related substituted piperidines, such as t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, have confirmed that these compounds predominantly exist in normal chair conformations where bulky substituents occupy equatorial positions to enhance stability. ias.ac.in
The nature of substituents on the piperidine ring, including those on the nitrogen atom, can significantly impact the ring's conformation. For instance, the introduction of an N-nitroso group in t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones leads to the existence of two isomeric forms at room temperature and can favor boat conformations to alleviate steric strain. ias.ac.in
In the case of N-acylpiperidines with a 2-substituent, an equilibrium between twist-boat and chair conformations has been observed. Quantum mechanics calculations suggest that for some derivatives, the twist-boat conformation can be more favorable than a chair conformation with an equatorial 2-substituent. For N-acylpiperidines, the switch from an equatorial to an axial orientation of a 2-methyl group is driven by conformational entropy.
The stereoselective synthesis of 3,4-disubstituted piperidines has been achieved, and while X-ray analysis is often required for definitive configurational assignment, the interpretation of ¹H NMR spectra provides valuable conformational information. znaturforsch.com The hydrogenation of substituted pyridines often leads to the formation of cis-piperidines, which can then be epimerized under thermodynamic control to the more stable trans-diastereoisomers, where larger substituents adopt equatorial positions. nih.govrsc.org
Advanced Spectroscopic Techniques for Stereochemical and Conformational Elucidation
The precise determination of stereochemistry and conformational preferences relies on advanced spectroscopic and analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two of the most powerful tools for these investigations.
NMR spectroscopy is an indispensable tool for the structural analysis of organic compounds. For this compound and its derivatives, ¹H and ¹³C NMR provide a wealth of information. The diastereomeric ratio between cis and trans isomers, formed during synthesis, can be determined from the integration of well-resolved signals in the ¹H NMR spectrum of the crude reaction product. nih.govrsc.org
Conformational analysis is heavily reliant on the measurement of proton-proton coupling constants (J-values). The magnitude of the vicinal coupling constant (³J) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair conformation, the coupling constant between two axial protons (³J_ax,ax) is typically large (10-13 Hz), whereas the coupling between an axial and an equatorial proton (³J_ax,eq) or two equatorial protons (³J_eq,eq) is smaller (2-5 Hz). By analyzing the coupling patterns of the piperidine ring protons, the preferred chair conformation and the axial or equatorial orientation of the substituents can be deduced. ias.ac.in
For example, in related t(3)-benzyl-r(2),c(6)-bis(aryl) piperidin-4-ones, the observation of a large coupling constant of approximately 11 Hz for the C5-C6 bond and around 10 Hz for the C2-C3 bond indicates a normal chair conformation with equatorial orientations of the aryl and benzyl (B1604629) groups. ias.ac.in
Table 1: Representative ¹H NMR Spectral Data for a Substituted Piperidine Derivative
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 3.10 | d | 10.5 |
| H-3 | 2.85 | m | - |
| H-4 | 3.50 | m | - |
| H-5ax | 1.60 | q | 12.0 |
| H-5eq | 1.85 | d | 12.0 |
| H-6ax | 2.90 | t | 11.0 |
| H-6eq | 3.20 | d | 11.0 |
| N-H | 1.50 | br s | - |
| C3-CH₃ | 0.95 | d | 7.0 |
Note: This is a representative table based on general principles and data for related compounds, as specific data for this compound was not available in the searched literature.
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry if a suitable derivative is analyzed. For complex stereochemical assignments, such as those in substituted piperidines, a single-crystal X-ray analysis is the gold standard.
While a crystal structure for this compound itself is not publicly available, studies on related compounds demonstrate the power of this technique. For instance, the crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide revealed the presence of two conformers in the crystal, one with an equatorial ester group and another with an axial ester group. nih.gov In another example, the absolute stereochemistry of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols was definitively determined by single-crystal X-ray analysis.
Table 2: Representative Crystal Data for a Substituted Piperidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5982(2) |
| b (Å) | 8.4705(1) |
| c (Å) | 14.8929(3) |
| α (°) | 90 |
| β (°) | 97.430(1) |
| γ (°) | 90 |
| Volume (ų) | 1325.74(4) |
| Z | 4 |
Note: This table presents representative data for a related piperazine (B1678402) derivative, as specific crystallographic data for this compound was not found in the available literature.
Theoretical and Computational Conformational Analysis
The trans configuration of 3-Methyl-piperidin-4-ylamine implies that the methyl and amino groups are on opposite sides of the piperidine ring. In a chair conformation, this can be achieved in two principal ways: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The relative stability of these conformers is dictated by a balance of steric and electronic effects.
Key Conformational Considerations:
Chair Conformations: The piperidine ring is expected to exist predominantly in a chair conformation to minimize angle and torsional strain.
Axial vs. Equatorial Substitution: In general, substituents on a six-membered ring prefer the equatorial position to avoid 1,3-diaxial interactions, which are a source of steric strain.
Nitrogen Inversion: The nitrogen atom in the piperidine ring undergoes rapid inversion, which interconverts the axial and equatorial positions of the N-H bond. This adds another layer to the conformational analysis.
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium, particularly for molecules with polar substituents like the amino group. In polar solvents, conformers with a larger dipole moment may be stabilized.
Computational Approaches to Conformational Analysis:
A variety of computational methods are employed to study the conformational preferences of piperidine derivatives. These typically include:
Molecular Mechanics (MM): This method uses classical force fields to calculate the potential energy of a molecule as a function of its geometry. It is computationally less expensive and suitable for scanning the conformational space.
Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a good balance between accuracy and computational cost for studying the electronic structure and energetics of molecules. Functionals like B3LYP and M06-2X are commonly used for conformational analysis of organic molecules. acs.org
Ab initio Methods: These are highly accurate quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2), that are computationally more demanding.
Continuum Solvation Models (e.g., PCM): To account for the effect of a solvent, calculations are often performed using a polarizable continuum model (PCM), which simulates the bulk solvent environment.
Expected Conformational Preferences of this compound:
Based on the principles of conformational analysis of substituted cyclohexanes and piperidines, the diequatorial conformer of this compound is expected to be significantly more stable than the diaxial conformer.
In the diequatorial conformer , both the methyl group at C3 and the amino group at C4 occupy positions that extend outwards from the ring, minimizing steric hindrance with the axial hydrogens on the same side of the ring.
In the diaxial conformer , both substituents would be pointing up and down, respectively, leading to significant 1,3-diaxial interactions with the axial hydrogens at C2, C5, and C6. This would result in substantial steric strain, making this conformation energetically unfavorable.
The preference for the equatorial orientation of substituents in 4-substituted piperidines has been quantified in various studies. For instance, the conformational free energies (-ΔG°) for a range of 4-substituted piperidines are very similar to their cyclohexane (B81311) counterparts, indicating a strong preference for the equatorial position for most substituents. nih.gov
Illustrative Data from Analogous Systems:
To illustrate the energy differences involved, we can look at computational data for related substituted piperidines. For example, studies on 2-methylpiperidine (B94953) have shown that the equatorial conformer is favored over the axial one. acs.org
Table 1: Calculated Relative Free Energies (ΔG) for Equatorial vs. Axial Conformers of 2-Methylpiperidine
| Conformer | Computational Method | Relative Free Energy (kcal/mol) |
| Equatorial 2-methyl | M06-2X/6-311G(d,p) | 0 (Reference) |
| Axial 2-methyl | M06-2X/6-311G(d,p) | +1.8 |
Data adapted from a study on substituted piperidines. acs.org
Furthermore, the presence of the amino group at C4 introduces the possibility of intramolecular hydrogen bonding, which could potentially stabilize certain conformations. However, in the case of the trans isomer, a direct hydrogen bond between the 3-methyl and 4-amino groups is not sterically feasible in a low-energy chair conformation.
Influence of Protonation:
The basicity of the amino group and the ring nitrogen means that the conformational equilibrium can be significantly affected by pH. Protonation of the amino group would increase its steric bulk and its preference for the equatorial position. Protonation of the ring nitrogen can also influence the conformational preferences of other substituents due to electrostatic interactions. nih.gov
Derivatization and Functionalization of Trans 3 Methyl Piperidin 4 Ylamine
N-Functionalization Strategies of the Piperidine (B6355638) Nitrogen
The secondary amine within the piperidine ring is a key site for functionalization. Its nucleophilic character allows for a variety of reactions, including the formation of amides, carbamates, and N-alkyl or N-acyl derivatives. These modifications can significantly alter the molecule's physical and chemical properties.
The piperidine nitrogen can be readily acylated to form amides or react with chloroformates and other reagents to yield carbamates. These functional groups are of significant interest as they can serve as bioisosteres for peptide bonds, conferring metabolic stability. nih.gov
Amide Formation: The reaction of the piperidine nitrogen with carboxylic acids (often activated with coupling agents like DCC) or, more commonly, with acyl chlorides or anhydrides, results in the formation of a stable N-amide bond.
Carbamate Formation: Carbamates are valuable derivatives in medicinal chemistry and can be synthesized through several routes. nih.gov The reaction of the piperidine nitrogen with an appropriate chloroformate in the presence of a base is a common method. Alternatively, modern reagents such as 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles can react efficiently with secondary amines to produce carbamates in high yields. nih.gov
Table 1: N-Functionalization via Amide and Carbamate Formation
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Amide Formation | Acetyl Chloride | N-acetyl |
| Amide Formation | Benzoyl Chloride | N-benzoyl |
| Carbamate Formation | Benzyl (B1604629) Chloroformate | N-Carboxybenzyl (Cbz) |
N-alkylation and N-acylation introduce different substituents onto the piperidine nitrogen, providing a direct method to modulate the steric and electronic properties of the scaffold.
N-Alkylation: This is typically achieved by treating trans-3-Methyl-piperidin-4-ylamine with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the resulting hydrohalic acid. This reaction introduces an alkyl group onto the nitrogen atom. A related process, reductive amination, involving the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, can also be used for N-alkylation.
N-Acylation: As a fundamental transformation, N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an anhydride. This reaction is generally high-yielding and leads to the formation of N-acylpiperidine derivatives. For instance, reaction with acetyl chloride would yield N-acetyl-trans-3-methyl-piperidin-4-ylamine. The synthesis of related N-benzyl piperidine derivatives has been documented as a key step in accessing functionalized piperidines. researchgate.net
Functionalization at C-4 (Amine Group)
The primary amine at the C-4 position is a highly reactive nucleophilic center, making it a prime target for a wide range of chemical transformations to synthesize diverse derivatives.
The primary amine at C-4 readily reacts with a variety of electrophiles. This reactivity allows for the synthesis of amides, sulfonamides, ureas, and other derivatives by targeting this position while potentially protecting the piperidine nitrogen. The synthesis of cis-3-methyl-4-amido piperidines has been described, highlighting the feasibility of acylating the 4-amino group. researchgate.net
Table 2: Derivative Synthesis at the C-4 Amine Group
| Derivative Class | Reagent Example | Resulting Linkage |
|---|---|---|
| Amides | Acetic Anhydride | -NH-C(O)CH₃ |
| Sulfonamides | Tosyl Chloride | -NH-SO₂-Aryl |
| Ureas | Isocyanates | -NH-C(O)NH-R |
The primary amine at C-4 can undergo condensation with aldehydes or ketones to form an imine (a compound containing a carbon-nitrogen double bond), which can then be reduced to a secondary amine. This two-step process is known as reductive amination. masterorganicchemistry.comyoutube.com
The reaction is typically catalyzed by a mild acid and proceeds through the formation of a carbinolamine intermediate, which then dehydrates to form the imine. youtube.comyoutube.com The resulting imine can be isolated or, more commonly, reduced in situ. Reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) [NaBH(OAc)₃] are often used because they are mild enough not to reduce the starting aldehyde or ketone but are effective at reducing the protonated iminium ion. masterorganicchemistry.comyoutube.com This strategy allows for the introduction of a wide variety of substituents at the C-4 nitrogen atom.
Side-Chain Modifications at C-3 (Methyl Group)
Direct functionalization of the methyl group at the C-3 position represents a significant synthetic challenge. The C-H bonds of an unactivated alkyl group are generally inert and require harsh reaction conditions to undergo transformation, which can compromise the integrity of the rest of the molecule.
Modification of the C-3 methyl group is not a commonly reported transformation for this specific scaffold. Hypothetically, free-radical halogenation could introduce a handle for further substitution, but this method often suffers from a lack of selectivity and could lead to a mixture of products, including reaction at other positions on the piperidine ring. More advanced C-H activation methodologies might offer a potential route, but their application to this compound is not established in the literature. Therefore, building the desired functionality at the C-3 position during the synthesis of the piperidine ring itself is a more common and predictable strategy than post-synthesis modification of the methyl group. chemrevlett.comresearchgate.netasianpubs.org
Development of Novel Linkers and Scaffolds from this compound
The unique stereochemistry and dual functionality of this compound make it an attractive building block for the synthesis of novel linkers and scaffolds. The trans configuration of the methyl group and the amino group provides a defined spatial arrangement, which is crucial for designing molecules that can precisely interact with biological targets. The secondary amine of the piperidine ring and the primary exocyclic amine offer orthogonal handles for chemical modification, allowing for the construction of elaborate molecular architectures.
The development of linkers, particularly for applications such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies on the ability to connect two different molecular entities with a specific length and flexibility. The piperidine core of this compound can impart rigidity to a linker, which can be advantageous in controlling the distance and orientation between the connected moieties. For instance, the primary amine can be acylated or alkylated to attach a payload or a protein-binding ligand, while the piperidine nitrogen can be functionalized to connect to the other part of the chimeric molecule.
In the realm of scaffold development, this compound serves as a three-dimensional framework upon which various functional groups can be appended. This is particularly valuable in fragment-based drug discovery, where the exploration of three-dimensional chemical space is essential for identifying novel binding interactions. The derivatization of this core can lead to libraries of compounds with diverse pharmacological properties.
Research into related 4-aminopiperidine (B84694) scaffolds has demonstrated their potential in targeting a range of biological processes. For example, derivatives of 4-aminopiperidine have been identified as potent inhibitors of Hepatitis C virus (HCV) assembly. nih.gov This highlights the utility of the aminopiperidine core in generating molecules with significant biological activity. While not specifically focused on the trans-3-methyl analog, these findings underscore the promise of this class of compounds as versatile scaffolds.
Furthermore, the synthesis of various substituted piperidines is a well-established area of medicinal chemistry. For instance, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as potent opioid antagonists. nih.gov Although these compounds differ in their substitution pattern, the underlying synthetic strategies for modifying the piperidine ring and its substituents are often applicable to this compound.
The derivatization of the primary amino group of this compound can be achieved through standard amide bond formation, reductive amination, or urea (B33335) and thiourea (B124793) formation. The piperidine nitrogen can be functionalized via N-alkylation, N-arylation, or acylation, often after protection of the primary amine. This orthogonal reactivity is a key feature that enables the construction of complex and diverse molecular libraries based on this scaffold.
| Compound Name | Chemical Structure |
| This compound | |
| N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | |
| 4-aminopiperidine |
Table 1: Key Piperidine-Based Compounds and Scaffolds
| Starting Material | Reagent/Reaction Condition | Product | Application |
| 4-amino-1-Boc-piperidine | 2-phenylacetaldehyde, reductive amination | Boc-protected 4-(2-phenylethylamino)piperidine | Intermediate for HCV assembly inhibitors nih.gov |
| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Various N-substituents | N-substituted opioid antagonists | Treatment of gastrointestinal motility disorders nih.gov |
Table 2: Examples of Derivatization of Related Piperidine Scaffolds
Theoretical and Computational Chemistry Studies on Trans 3 Methyl Piperidin 4 Ylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. ekb.eg For trans-3-Methyl-piperidin-4-ylamine, these calculations would reveal critical information about its stability, reactivity, and intermolecular interaction potential.
The first step involves geometry optimization, where the molecule's lowest energy structure is determined. From this optimized geometry, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability and reactivity. ekb.egresearchgate.net A smaller gap suggests higher reactivity.
Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the piperidine (B6355638) ring and the primary amine would be expected to be electron-rich, nucleophilic centers. ekb.eg
Illustrative Electronic Properties Table
| Property | Illustrative Value | Significance |
| HOMO Energy | -8.5 eV | Indicates electron-donating capability (e.g., in hydrogen bonding or as a nucleophile). |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 10.6 eV | Suggests high chemical stability. |
| Dipole Moment | 2.5 D | Indicates polarity and potential for dipole-dipole interactions. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The piperidine ring is known for its conformational flexibility, primarily adopting a chair conformation. However, the presence and orientation of substituents significantly influence the energetic landscape of these conformations. For this compound, the methyl and amino groups can exist in either axial or equatorial positions, leading to different stereoisomers with distinct energies and properties.
Molecular mechanics and, more accurately, quantum mechanics calculations can be used to determine the relative energies of these different conformers. nih.gov The most stable conformation is typically the one that minimizes steric hindrance, which for a substituted piperidine often means the substituents are in the equatorial position. osi.lv
Molecular dynamics (MD) simulations offer a more dynamic picture. By simulating the movement of every atom in the molecule over time, MD can explore the conformational landscape, revealing the transitions between different chair and boat forms and the flexibility of the side chains. mdpi.com This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor. The simulations can show how intramolecular hydrogen bonds and solvent interactions stabilize certain conformations. nih.gov
Illustrative Conformational Energy Table
| Conformer | Substituent Orientations (3-Methyl, 4-Amino) | Relative Energy (kcal/mol) | Population (%) |
| 1 | Equatorial, Equatorial | 0.00 | 95.5 |
| 2 | Axial, Equatorial | 2.50 | 2.0 |
| 3 | Equatorial, Axial | 2.10 | 2.5 |
| 4 | Axial, Axial | 5.00 | <0.1 |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry provides powerful tools for predicting spectroscopic data, which is invaluable for structure verification and characterization. Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the electronic environment of each nucleus.
Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT, it is possible to calculate the magnetic shielding tensors for each nucleus in this compound. nih.govrsc.org These calculated shieldings can then be converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions is often high enough to distinguish between different isomers. rsc.org For instance, the predicted ¹³C and ¹H chemical shifts for the axial versus equatorial conformers of this compound would be distinct, allowing for the identification of the dominant conformation in solution when compared to experimental spectra. nih.gov
Illustrative Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 52.1 |
| C3 | 35.8 |
| C4 | 55.4 |
| C5 | 30.2 |
| C6 | 48.9 |
| 3-Methyl | 18.5 |
Rational Design Principles for Novel this compound Derivatives
The insights gained from the aforementioned computational studies form the foundation for the rational design of new molecules with potentially enhanced properties. mdpi.com This process, often a key part of drug discovery, involves modifying the parent structure to improve factors like binding affinity to a biological target, selectivity, or metabolic stability.
For this compound, several strategies could be employed. Quantitative Structure-Activity Relationship (QSAR) studies, which correlate structural features with biological activity, could guide the design of new derivatives. nih.govresearchgate.net For example, if the goal is to design a derivative that binds to a specific enzyme, molecular docking simulations would be used to predict how different modifications to the parent molecule affect its fit and interaction energy within the enzyme's active site. openmedicinalchemistryjournal.com
Derivatives could be designed by:
Modifying the amino group: Acylation, alkylation, or arylation of the 4-amino group could introduce new interactions with a target receptor.
Introducing further substitution on the ring: Adding other functional groups to the piperidine ring could create new interaction points or lock the molecule into a more favorable conformation.
Each proposed derivative would then be subjected to the same computational analysis—geometry optimization, electronic property calculation, conformational analysis, and docking simulations—to evaluate its potential before any synthetic efforts are undertaken. dntb.gov.ua
Applications of Trans 3 Methyl Piperidin 4 Ylamine in Broader Chemical Synthesis
trans-3-Methyl-piperidin-4-ylamine as a Chiral Building Block for Complex Molecules
The defined stereochemistry of this compound makes it an excellent chiral building block for the synthesis of complex, stereochemically rich molecules. Chiral intermediates are in high demand in the pharmaceutical industry to improve drug efficacy, and synthetic methods that produce complex chiral candidates are crucial. nih.gov The trans relationship between the methyl group at the C3 position and the amino group at the C4 position provides a rigid and predictable three-dimensional structure. This fixed orientation is critical for transferring stereochemical information during a synthetic sequence, influencing the stereochemical outcome of subsequent reactions.
The synthesis of substituted piperidines often requires careful control to achieve the desired isomer. nih.gov For instance, diastereoselective synthetic methods have been developed to control reaction selectivity for disubstituted piperidines, highlighting the importance of accessing specific stereoisomers like the trans configuration. researchgate.net Methods such as the copper-catalyzed ring-opening of a 3,4-piperidinyl aziridine (B145994) intermediate can yield trans-3-amino-4-alkyl-piperidines, demonstrating a pathway to this specific stereochemical arrangement. researchgate.net
Once obtained, this compound can be incorporated into larger molecules, where its piperidine (B6355638) core and established stereocenters form a foundational part of the final structure. This is particularly valuable in the creation of natural product analogues or complex drug candidates where precise spatial arrangement of functional groups is paramount for biological activity. The presence of two distinct amine functionalities—a secondary ring amine and a primary exocyclic amine—allows for selective functionalization, further enhancing its utility as a building block.
Table 1: Stereochemical Features and Synthetic Implications
| Feature | Description | Synthetic Advantage |
| Fixed trans Stereochemistry | The methyl group at C3 and the amino group at C4 are on opposite sides of the piperidine ring. | Provides a rigid, predictable 3D scaffold; enables transfer of chirality to new stereocenters during synthesis. |
| Two Chiral Centers | The molecule possesses inherent chirality at the C3 and C4 positions. | Serves as a source of chirality for asymmetric synthesis, eliminating the need for chiral separation at later stages. nih.gov |
| Bifunctional Amines | Contains a secondary piperidine nitrogen and a primary 4-amino group with different reactivity. | Allows for sequential and site-selective modifications to build molecular complexity. |
Integration into Diverse Molecular Scaffolds for Chemical Libraries (Non-Medicinal)
Chemical libraries populated with structurally diverse compounds are essential for identifying new materials and tools for chemical research. The concept of diversity-oriented synthesis aims to explore novel areas of chemical space by creating libraries with under-represented structural features. nih.gov this compound is an ideal starting scaffold for such libraries due to its robust structure and multiple points for diversification.
The two amine groups can be derivatized independently. The primary 4-amino group can be readily acylated, alkylated, or used in reductive amination, while the secondary piperidine nitrogen can undergo similar transformations under different reaction conditions. This allows for the systematic generation of a large matrix of compounds from a single core structure. By reacting the scaffold with a variety of building blocks (e.g., carboxylic acids, aldehydes, sulfonyl chlorides), a library of compounds with diverse appendages can be rapidly assembled.
These non-medicinal libraries can be used in materials science to screen for new polymers or in chemical biology to find novel molecular probes. The defined stereochemistry of the core scaffold adds another layer of diversity, as a parallel library could be created from the cis-isomer to study stereochemistry-dependent properties.
Table 2: Potential Diversification Reactions for Library Synthesis
| Reaction Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| 4-Amino Group (Primary) | Acylation | Acid chlorides, Anhydrides | Amide |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amine | |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |
| Piperidine Nitrogen (Secondary) | N-Alkylation | Alkyl halides | Tertiary Amine |
| N-Arylation | Aryl halides (e.g., Buchwald-Hartwig coupling) | N-Aryl Piperidine | |
| N-Acylation | Acid chlorides | N-Acyl Piperidine (Amide) |
Role in the Synthesis of Heterocyclic Frameworks beyond Piperidines
The piperidine ring of this compound is not merely a passive scaffold; it can participate in reactions that lead to the formation of entirely different heterocyclic systems. The development of methods to transform or expand existing rings is a powerful strategy in synthetic chemistry.
One such strategy involves the generation of strained intermediates like piperidynes. The generation of a 3,4-piperidyne, a highly reactive intermediate, has been reported as a building block for the synthesis of annulated (fused-ring) piperidines. nih.gov By modifying the functional groups of this compound, it could potentially be used as a precursor to such an intermediate, leading to the construction of bicyclic or more complex heterocyclic frameworks.
Furthermore, ring-expansion reactions offer a pathway to larger N-heterocycles. For example, a [3+3] ring expansion involving bicyclic aziridines and vinyl carbenes has been shown to produce complex dehydropiperidines. nih.gov This demonstrates that small, strained rings can be converted to larger N-heterocycles. While not a direct application of the starting compound, it establishes the principle that the piperidine framework or its precursors can be manipulated to create larger ring systems like azepanes or other unique heterocyclic structures. The functional handles on this compound provide the necessary points for initiating such synthetic transformations.
Potential in Materials Science and Polymer Chemistry
While primarily explored in the context of medicinal chemistry, the structure of this compound suggests significant, albeit underexplored, potential in materials science. Diamines are fundamental monomers in the synthesis of step-growth polymers, including polyamides and polyureas. The incorporation of this chiral diamine into a polymer backbone could impart unique properties to the resulting material.
The rigid, non-planar structure of the piperidine ring would likely increase the glass transition temperature (Tg) of the polymer, leading to materials with enhanced thermal stability compared to those made with flexible, linear diamines. Furthermore, because the monomer is chiral, it could be used to synthesize optically active polymers. Such materials have applications in chiral chromatography (as a stationary phase for separating enantiomers) or as specialized optical films.
The two amine groups offer a site for cross-linking, which could be used to create robust polymer networks or gels. The predictable stereochemistry of the cross-linking agent would lead to more uniform network structures with potentially unique mechanical or swelling properties.
Table 3: Potential Applications in Polymer Science
| Polymer Type | Role of this compound | Potential Property Conferred | Potential Application |
| Polyamides | Chiral diamine monomer | High thermal stability, optical activity | High-performance fibers, chiral stationary phases |
| Polyureas/Polyurethanes | Chain extender or monomer | Increased rigidity, defined stereochemistry | Specialty elastomers, foams |
| Epoxy Resins | Curing agent/cross-linker | High cross-link density, thermal resistance | Advanced composites, adhesives |
Development of Chemical Probes for Research (Non-Biological Activity Focus)
Chemical probes are small molecules used to study and manipulate biological systems. mskcc.org While the ultimate use is biological, the development of a probe is a significant synthetic chemistry challenge, focusing on creating a tool with specific properties. The value of a probe is intrinsically linked to a detailed molecular understanding of its structure and mechanism of action. nih.gov
This compound serves as an excellent starting point for the development of a "chemical toolbox" for research. mskcc.org Its scaffold can be systematically modified to create a series of analogues. One of these amines can be used to attach a reporter tag (like a fluorescent dye) or an affinity label (like biotin), while the other can be varied to fine-tune the molecule's physical properties (e.g., solubility, cell permeability) without altering the core structure.
The focus here is on the synthetic challenge of creating these tools. For example, a research project might aim to develop a set of probes with identical core stereochemistry but varying lipophilicity to study how this property affects distribution in a non-biological multiphase system. The synthesis would involve acylating the 4-amino group with a homologous series of fatty acids. The resulting library of molecules serves as a set of chemical research tools, where the synthetic accessibility and modular nature of the this compound scaffold are the key enabling features. nih.gov
Future Perspectives in Trans 3 Methyl Piperidin 4 Ylamine Research
Emerging Synthetic Methodologies and Technologies
The synthesis of stereochemically defined substituted piperidines like the trans-3-methyl-4-amino variant is a critical area of ongoing research. While classical methods exist, emerging methodologies are focusing on efficiency, stereocontrol, and novelty.
A key strategy involves the stereoselective conversion of more readily accessible cis-isomers. whiterose.ac.uk Researchers have developed methods where cis-piperidines, formed through the hydrogenation of pyridine (B92270) precursors, are transformed into their trans-diastereoisomers. whiterose.ac.ukrsc.org This can be achieved through base-mediated epimerization, which leverages conformational control to favor the thermodynamically more stable product. whiterose.ac.uk In cases where epimerization is not efficient or selective, diastereoselective lithiation followed by trapping with an electrophile provides an alternative and powerful route to access specific trans-isomers. whiterose.ac.ukrsc.org
Catalysis-driven reactions are also at the forefront of modern synthetic chemistry. Various metal catalysts, including rhodium, palladium, gold, and iron, have been employed to facilitate the synthesis of substituted piperidines under milder conditions. nih.gov For instance, iridium-catalyzed "hydrogen borrowing" cascades can form two new C-N bonds in a stereoselective manner to build the piperidine (B6355638) ring. nih.gov Another innovative approach is the gold-catalyzed oxidative amination of non-activated alkenes, which allows for the simultaneous formation of the N-heterocycle and the introduction of another functional group. nih.gov
Specific functional group manipulations also offer elegant pathways. A facile synthesis for cis-3-methyl-4-aminopiperidine derivatives has been described involving the regioselective ring-opening of an N-benzyl-3-methyl-3,4-epoxi-piperidine intermediate. researchgate.net Furthermore, the cis-thermal elimination of alkyl carbonate derivatives has been applied to alkaloid synthesis and represents a selective method for creating specific tetrahydropyridine (B1245486) intermediates, which can then be converted to the desired trans-3,4-disubstituted piperidines. nih.gov
Table 1: Emerging Synthetic Methodologies for Substituted Piperidines This table is interactive. Column headers can be clicked to sort the data.
| Methodology | Key Features | Catalyst/Reagent Examples | Relevant Precursors | Reference(s) |
|---|---|---|---|---|
| Epimerization of cis-Isomers | Converts accessible cis-piperidines to the desired trans-diastereomers via a thermodynamically controlled process. | Potassium tert-butoxide, LDA | cis-Methyl substituted pipecolinates | whiterose.ac.uk |
| Diastereoselective Lithiation | Provides high stereocontrol for accessing specific trans-isomers when other methods fail. | s-BuLi, TMEDA | N-Boc protected piperidines | whiterose.ac.uk |
| "Hydrogen Borrowing" Annulation | Stereoselective formation of two C-N bonds in a sequential cascade. | Iridium(III) complexes | Dihydroxyamine intermediates | nih.gov |
| Gold-Catalyzed Amination | Difunctionalization of a double bond with simultaneous N-heterocycle formation. | Gold(I) complexes, Iodine(III) oxidants | Non-activated alkenes | nih.gov |
| Epoxide Ring-Opening | Regioselective opening of an epoxide precursor to install the amino group. | Various nucleophiles | N-benzyl-3-methyl-3,4-epoxi-piperidine | researchgate.net |
| Thermal Carbonate Elimination | Selective dehydration to form a key tetrahydropyridine intermediate. | Heat (190 °C) | Alkyl carbonate derivatives of piperidinols | nih.gov |
Advanced Characterization Techniques and Computational Integration
The precise three-dimensional arrangement of substituents on the piperidine ring is critical to its function. Therefore, advanced characterization techniques are indispensable for confirming the relative and absolute stereochemistry of molecules like trans-3-Methyl-piperidin-4-ylamine. While standard techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used, more sophisticated methods are required for unambiguous structural elucidation. researchgate.netresearchgate.net
Two-dimensional NMR spectroscopy, including techniques like H,H-COSY, C,H-COSY, HMBC, and NOESY, is crucial for determining the connectivity and spatial relationships between atoms, which helps in assigning the relative stereochemistry of the methyl and amino groups. researchgate.net
The integration of computational chemistry with experimental work is becoming increasingly powerful. Theoretical calculations, such as those using Gaussian software, can predict molecular properties and reaction energetics. rsc.org For example, such calculations can help determine which structural features might lower the enthalpy of a reaction, guiding synthetic efforts. rsc.org Molecular docking studies are another key computational tool, used to predict how piperidine derivatives might bind to biological targets like proteins or enzymes. nih.gov These simulations can provide insights into structure-activity relationships and guide the design of new, more potent compounds. nih.gov
Furthermore, the concept of analyzing the "3D shape" of molecules is gaining traction. By creating and analyzing virtual libraries of piperidine fragments, researchers can assess molecular properties and identify structures that are well-suited for applications like fragment-based drug discovery. whiterose.ac.ukrsc.org In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also becoming a standard part of the characterization process, allowing for the early computational assessment of the drug-like properties of new compounds. nih.gov
Table 2: Advanced Characterization and Computational Techniques This table is interactive. Column headers can be clicked to sort the data.
| Technique | Application | Information Gained | Reference(s) |
|---|---|---|---|
| 2D NMR Spectroscopy (COSY, NOESY, etc.) | Structural Elucidation | Unambiguous assignment of relative stereochemistry (e.g., cis/trans). | researchgate.net |
| Molecular Docking | Computational Chemistry | Predicts binding modes and affinity to biological targets. | nih.gov |
| Theoretical Gaussian Calculations | Computational Chemistry | Predicts molecular properties and reaction energetics (e.g., enthalpy). | rsc.org |
| ***In Silico* ADMET Prediction** | Computational Chemistry | Assesses physicochemical, pharmacokinetic, and drug-like properties. | nih.gov |
| 3D Shape Analysis | Molecular Design | Analysis of a molecule's three-dimensionality for applications in fragment-based discovery. | whiterose.ac.ukrsc.org |
Untapped Applications in Chemical Discovery and Material Science
While the primary focus for piperidine derivatives has been in medicinal chemistry, their unique structural and chemical properties make them attractive candidates for a broader range of applications in chemical discovery and material science. lifechemicals.comnih.gov
One of the most promising and currently underexplored areas is in energy storage. Substituted piperidines are being investigated for their potential use in reversible hydrogen storage systems. rsc.org The piperidine ring can be catalytically dehydrogenated to the corresponding pyridine derivative, releasing hydrogen, and then subsequently hydrogenated to store it again. Attaching specific substituents to the piperidine ring can significantly alter the thermodynamics and kinetics of this process. rsc.org For example, experimental results have shown that electron-donating groups can greatly increase the rate of catalytic dehydrogenation, making compounds like 4-aminopiperidine (B84694) derivatives potentially useful as liquid organic hydrogen carriers (LOHCs). rsc.org
In the realm of catalysis, the chiral and rigid framework of piperidines makes them excellent scaffolds for developing new ligands for asymmetric synthesis. lifechemicals.com The nitrogen atom can coordinate to a metal center, and the stereochemically defined substituents can create a chiral environment that influences the outcome of a catalytic reaction.
Furthermore, the principles of using piperidines as building blocks in drug discovery can be extended to material science. researchgate.net By incorporating the this compound motif into larger polymeric or supramolecular structures, it may be possible to create novel materials with tailored properties, such as specific recognition capabilities, controlled porosity, or unique photophysical characteristics.
Sustainable and Scalable Synthesis of this compound
As the potential applications for this compound and related compounds expand, the need for sustainable and scalable synthetic methods becomes paramount. Green chemistry principles are increasingly being applied to the synthesis of piperidine derivatives to reduce environmental impact and improve cost-effectiveness. ajchem-a.com
A significant advancement is the use of deep eutectic solvents (DES) as environmentally benign reaction media. researchgate.netasianpubs.org Solvents made from combinations like glucose-urea or glucose-choline chloride have been shown to be effective for the synthesis of piperidin-4-one derivatives, which are common precursors to compounds like this compound. researchgate.netasianpubs.org These solvents are often biodegradable, non-toxic, and inexpensive, offering a green alternative to traditional volatile organic solvents. asianpubs.org
The development of reusable catalysts is another key aspect of sustainable synthesis. Researchers have utilized solid-supported catalysts, such as nanomagnetite (Fe3O4), which can be easily recovered from the reaction mixture using a magnet and reused multiple times. ajchem-a.com Similarly, ionic liquids like ethylenediammonium diformate (EDDF) have been employed as efficient and reusable catalysts for multicomponent reactions that produce highly substituted piperidines. researchgate.net
Efforts are also being made to develop solvent-free reactions or processes that can be conducted in water, further minimizing the environmental footprint of the synthesis. ajchem-a.com By optimizing reaction conditions and exploring novel catalytic systems, the large-scale production of this compound can be made more efficient, economical, and environmentally responsible.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
